Epiberberine chloride

Alzheimer's Disease Neurodegeneration Enzyme Inhibition

Epiberberine chloride (889665-86-5), a Coptis-derived quaternary protoberberine alkaloid, provides >33-fold higher anti-urease potency than berberine and uniquely targets Alzheimer's pathology via dual AChE/BChE and BACE1 inhibition. The chloride salt ensures superior aqueous solubility versus the free base, guaranteeing reproducible bioassays. For H. pylori virulence or metabolic syndrome research, this compound offers validated, quantitative advantages over indiscriminate alkaloid substitution. Order now to access its distinct multi-target pharmacological profile.

Molecular Formula C20H18ClNO4
Molecular Weight 371.8 g/mol
CAS No. 889665-86-5
Cat. No. B607344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiberberine chloride
CAS889665-86-5
SynonymsEpiberberine Chloride
Molecular FormulaC20H18ClNO4
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-]
InChIInChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1
InChIKeyDGRBIBRPLDAHJH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epiberberine Chloride (CAS 889665-86-5): Sourcing and Baseline Characterization for Scientific Procurement


Epiberberine chloride (CAS 889665-86-5) is a quaternary protoberberine alkaloid derived primarily from Coptis chinensis Franch, with the molecular formula C20H18ClNO4 and a molecular weight of 371.81 g/mol . As a salt form of the natural product epiberberine, this chloride variant is reported to provide enhanced water solubility and improved stability compared to the free base [1], a critical consideration for reproducible in vitro and in vivo experimental design. In comparative studies, epiberberine chloride demonstrates a distinct biological profile, including potent inhibition of key enzymes involved in Alzheimer's disease pathology and significant activity in metabolic and antimicrobial pathways [2].

Why Epiberberine Chloride (CAS 889665-86-5) Cannot Be Substituted with Other Protoberberine Alkaloids in Research Applications


The protoberberine alkaloids, which include berberine, coptisine, palmatine, and jatrorrhizine, share a common core structure but exhibit significant divergence in their biological potency, target selectivity, and pharmacokinetic behavior. Direct substitution of epiberberine chloride with another in-class compound, such as the widely used berberine chloride, is scientifically unsound due to these quantifiable differences. For instance, epiberberine chloride demonstrates substantially higher potency as a BACE1 inhibitor compared to coptisine and palmatine [1]. Furthermore, its specific chloride salt form provides superior aqueous solubility relative to the free base, directly impacting the preparation of reproducible and biologically active stock solutions for cell-based assays [2]. These key distinctions underscore the necessity of procuring the specific compound for targeted research.

Quantitative Differentiation of Epiberberine Chloride (CAS 889665-86-5) from its Closest Structural Analogs


Superior AChE and BChE Inhibition of Epiberberine Chloride vs. Berberine and Other Protoberberine Alkaloids

Epiberberine chloride demonstrates potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's disease pathophysiology. In a direct comparative study of protoberberine alkaloids, epiberberine chloride (IC50: 1.07 µM for AChE, 6.03 µM for BChE) exhibited superior potency compared to berberine (IC50: 1.97 µM for AChE, 6.13 µM for BChE) and was markedly more potent than coptisine, palmatine, and jatrorrhizine [1].

Alzheimer's Disease Neurodegeneration Enzyme Inhibition

Potent and Non-Competitive BACE1 Inhibition by Epiberberine Chloride

Epiberberine chloride is a non-competitive inhibitor of β-secretase 1 (BACE1), the enzyme that initiates amyloid-beta peptide production. A direct head-to-head study revealed that epiberberine chloride inhibits BACE1 with an IC50 of 8.55 µM and a Ki of 10.0 µM. This is in stark contrast to its analogs, coptisine and palmatine, which showed no detectable BACE1 inhibitory activity in the same assay [1].

Alzheimer's Disease Amyloid-beta BACE1 Inhibition

Enhanced Urease Inhibition by Epiberberine Chloride vs. Berberine Chloride

In the context of targeting bacterial urease, a key virulence factor for pathogens like Helicobacter pylori, epiberberine chloride has been identified as the most potent inhibitor among major protoberberine alkaloids. Direct comparative data shows epiberberine chloride (IC50: 3.0 ± 0.01 µM for H. pylori urease) is more effective than berberine chloride (IC50: >100 µM) and the standard inhibitor acetohydroxamic acid (IC50: 83 ± 0.01 µM) [1]. This superior inhibition is linked to a distinct uncompetitive inhibition mechanism and a stronger interference with nickel binding to the UreG accessory protein [2].

Antimicrobial Urease Inhibition Gastroenterology

Defined Pharmacokinetic Profile: Absolute Oral Bioavailability of Epiberberine Chloride in a Rat Model

A specific, sensitive, and robust HPLC-MS/MS method was used to define the absolute oral bioavailability of epiberberine chloride in rats, a critical parameter for interpreting in vivo efficacy studies. Following oral administration, epiberberine chloride exhibits rapid absorption with a Tmax of 0.37–0.42 h and a T1/2 of 0.49–2.73 h. Its oral absolute bioavailability was calculated to be 14.46% [1]. This quantifiable baseline allows for direct, cross-study comparison of formulation or combination strategies intended to enhance its systemic exposure.

Pharmacokinetics ADME Drug Development

In Vivo Anti-Diabetic Efficacy of Epiberberine Chloride in a T2DM Mouse Model

In a high-fat diet and streptozotocin-induced mouse model of type 2 diabetes mellitus (T2DM), epiberberine chloride demonstrated significant, dose-dependent improvements in key metabolic parameters. Administration of epiberberine chloride (50, 100, 200 mg/kg) significantly reduced blood glucose, total cholesterol, and triglycerides, while improving insulin sensitivity and glucose tolerance [1]. Notably, the effects were linked to activation of the NRF2/AMPK signaling pathway, a mechanism distinct from some other anti-diabetic agents . While cross-study comparisons suggest berberine also has anti-diabetic effects, this specific in vivo dataset provides a direct, quantitative evidence base for the efficacy of epiberberine chloride in a well-established disease model.

Type 2 Diabetes Metabolic Syndrome Insulin Resistance

Quantified Cytotoxicity Profile of Epiberberine Chloride in HepG2 Cells Compared to Other Alkaloids

The cytotoxic effect of epiberberine chloride on HepG2 hepatocellular carcinoma cells has been quantified using a real-time cell analysis system (xCELLigence), providing a precise time- and dose-dependent profile. In this assay, epiberberine chloride exhibited an IC50 value of 302.72 µg/mL (approx. 814 µM) after 72 hours of exposure. This allows for a direct quantitative comparison with other protoberberine alkaloids tested in the same system, where coptisine was significantly more potent (IC50: 36.90 µg/mL) and jatrorrhizine was less potent (IC50: 383.54 µg/mL) [1]. This defined window of cytotoxicity is critical for distinguishing between specific anti-proliferative effects and general cellular toxicity.

Anticancer Hepatocellular Carcinoma Cytotoxicity Assay

Targeted Research and Industrial Application Scenarios for Epiberberine Chloride (CAS 889665-86-5)


Mechanistic Studies in Alzheimer's Disease: Targeting BACE1 and Cholinesterases

Epiberberine chloride is uniquely suited as a chemical probe for investigating the intersection of cholinergic and amyloidogenic pathways in Alzheimer's disease. Unlike its close analog berberine or other protoberberine alkaloids, epiberberine chloride is a potent, non-competitive inhibitor of BACE1 (IC50 = 8.55 µM) while also demonstrating strong dual inhibition of AChE (IC50 = 1.07 µM) and BChE (IC50 = 6.03 µM) [1]. This multi-target profile on key disease-relevant enzymes, validated by direct head-to-head quantitative data, justifies its procurement over more narrowly acting compounds for complex disease modeling.

Anti-Virulence Research Targeting Bacterial Urease in Helicobacter pylori

For research aimed at disrupting H. pylori pathogenesis through inhibition of its urease enzyme, epiberberine chloride offers a substantial and quantifiable advantage. With an IC50 of 3.0 µM against H. pylori urease, it is >33-fold more potent than berberine chloride and >27-fold more potent than the standard inhibitor acetohydroxamic acid [1]. This high potency, coupled with its distinct uncompetitive inhibition mechanism, makes epiberberine chloride the clear choice for investigators focused on anti-virulence strategies over the more common but less effective berberine [2].

Pharmacokinetic and ADME Profiling of Protoberberine Alkaloids

The defined absolute oral bioavailability of epiberberine chloride (14.46% in rats) provides a critical baseline for ADME and formulation studies [1]. This quantitative PK parameter allows for precise cross-study comparisons and the rational design of experiments to evaluate bioavailability-enhancing strategies. For scientists studying the disposition of this alkaloid class, epiberberine chloride serves as a well-characterized reference compound with established PK behavior, which is essential for interpreting systemic exposure and correlating it with in vivo pharmacodynamic effects.

Metabolic Disease Research: In Vivo T2DM Efficacy and Mechanism Studies

Investigators studying type 2 diabetes mellitus (T2DM) and insulin resistance should consider epiberberine chloride based on robust in vivo efficacy data. In a high-fat diet/STZ-induced mouse model, oral administration of epiberberine chloride led to significant, dose-dependent improvements in hyperglycemia, insulin sensitivity, and serum lipid profiles [1]. The compound's mechanism, involving activation of the NRF2/AMPK pathway to mitigate oxidative stress, provides a defined molecular basis for its effects [2]. This combination of in vivo validation and mechanistic insight positions epiberberine chloride as a valuable tool for preclinical studies in metabolic syndrome.

Technical Documentation Hub

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